molecular formula C13H13FN2O2 B11043705 N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide

N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide

Cat. No.: B11043705
M. Wt: 248.25 g/mol
InChI Key: IZVIBYQHZRBACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide is an organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate.

    Addition of Methylamine: The 4-fluorophenyl isocyanate is then reacted with methylamine to form N-(4-fluorophenyl)carbamoylmethylamine.

    Alkyne Formation: The final step involves the reaction of N-(4-fluorophenyl)carbamoylmethylamine with propargyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the carbamoyl and but-2-ynamide moieties can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)carbamoylmethylamine: Lacks the but-2-ynamide moiety.

    N-(4-Fluorophenyl)carbamoyl-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the but-2-ynamide moiety.

Uniqueness

N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-N-methylbut-2-ynamide

InChI

InChI=1S/C13H13FN2O2/c1-3-4-13(18)16(2)9-12(17)15-11-7-5-10(14)6-8-11/h5-8H,9H2,1-2H3,(H,15,17)

InChI Key

IZVIBYQHZRBACX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(C)CC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.